Tert-butyl benzenesulfonate

Descripción general

Descripción

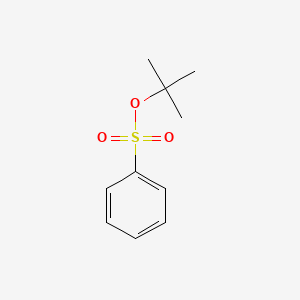

Tert-butyl benzenesulfonate, also known as benzenesulfonic acid, 1,1-dimethylethyl ester, is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from benzenesulfonic acid and tert-butanol. This compound is widely used in organic synthesis due to its unique properties and applications .

Mecanismo De Acción

Target of Action

Tert-butyl benzenesulfonate is a small molecule that has been identified to interact with Prothrombin , a protein involved in the coagulation cascade . .

Mode of Action

It is known that the compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to understand these interactions in detail.

Biochemical Pathways

It is known that the compound belongs to the class of benzenesulfonic acids and derivatives, which have implications in various biosynthetic and biodegradation pathways

Pharmacokinetics

The compound’s physicochemical properties suggest it has a molecular weight of 214.28, a density of 1.145±0.06 g/cm3, and a boiling point of 300.7±11.0 °C . These properties could influence its bioavailability, but more detailed studies are needed to understand its pharmacokinetic profile.

Result of Action

It is known that the compound can interact with Prothrombin , but the consequences of this interaction at the molecular and cellular level are not clear

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the interaction between root exudates and soil microorganisms can either stimulate or inhibit the growth and propagation of soil microorganisms, potentially disrupting microbial ecosystem . .

Análisis Bioquímico

Biochemical Properties

It is known that the tert-butyl group in other compounds can influence their biochemical reactions . For example, in the case of tert-butyl alcohol, the tert-butoxide is a strong, non-nucleophilic base in organic chemistry . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution

Cellular Effects

Related compounds such as tert-butyl alcohol and tert-butylhydroquinone (tBHQ) have been shown to have significant effects on cells . For instance, tBHQ can suppress processes that lead to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases

Metabolic Pathways

Related compounds such as tert-butyl alcohol are known to be metabolized by enzymes such as cytochrome P450 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with tert-butanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial distillation columns. The use of automated systems ensures consistent quality and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form sulfides or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.

Major Products:

Substitution: Products include various substituted benzenesulfonates.

Oxidation: Products include benzenesulfonic acid and other oxidized derivatives.

Reduction: Products include sulfides and other reduced compounds.

Aplicaciones Científicas De Investigación

Tert-butyl benzenesulfonate has numerous applications in scientific research:

Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymerization: It is used as an initiator in the polymerization of lactides and other monomers.

Medicinal Chemistry: It is investigated for its potential as a building block in drug synthesis and for modifying drug properties.

Material Science: It is used in the synthesis of photoimaging materials and other advanced materials.

Comparación Con Compuestos Similares

Benzenesulfonic Acid: Similar in structure but lacks the tert-butyl group.

Toluene-4-sulfonic Acid: Contains a methyl group instead of a tert-butyl group.

Methanesulfonic Acid: Contains a methyl group instead of a benzene ring.

Uniqueness: Tert-butyl benzenesulfonate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective sulfonation .

Actividad Biológica

Tert-butyl benzenesulfonate (TBB) is a sulfonate compound with significant potential in various biological applications. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, based on diverse research findings.

Chemical Structure and Properties

TBB is characterized by the presence of a tert-butyl group attached to a benzenesulfonate moiety, represented by the chemical formula . Its structure contributes to its solubility and reactivity, making it a valuable compound in pharmaceutical chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBB and related sulfonate derivatives. For instance, a study evaluated various benzenesulfonate derivatives for their inhibitory effects on cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting potent anticancer activity. Notably, some compounds showed selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Table 1: Inhibitory Effects of Benzenesulfonate Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 144.51 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | MCF-7 | 4.599 | - |

This table summarizes the inhibitory effects of selected compounds derived from benzenesulfonates against various cancer cell lines, illustrating their potential as anticancer agents .

Antimicrobial Activity

TBB also exhibits antimicrobial properties. Research has shown that sulfonate derivatives can inhibit the growth of bacteria such as E. coli and S. aureus. A study reported that certain benzenesulfonamide compounds derived from TBB had minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL against these pathogens.

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

These findings suggest that TBB derivatives can be developed into effective antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, TBB has been evaluated for anti-inflammatory effects. Studies have indicated that certain derivatives can significantly reduce inflammation in animal models, as evidenced by reduced paw edema in carrageenan-induced inflammation tests.

Table 3: Anti-inflammatory Effects of Benzenesulfonamide Derivatives

| Compound | Edema Reduction (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

The high percentage reduction in edema indicates the potential utility of TBB derivatives in treating inflammatory conditions .

Case Studies and Applications

A case study involving the application of TBB in cardiovascular research highlighted its impact on perfusion pressure through calcium channel inhibition. This suggests that TBB may also have implications in cardiovascular therapies, particularly for conditions such as pulmonary hypertension.

Experimental Design Overview:

- Objective: Evaluate the effect of TBB on perfusion pressure.

- Model: Isolated rat heart.

- Results: Significant reduction in perfusion pressure was observed with specific TBB derivatives.

These findings open avenues for further exploration into TBB's role in cardiovascular health .

Propiedades

IUPAC Name |

tert-butyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFTWKQHSSVVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.